5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2-FUROHYDRAZIDE
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Overview
Description
5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N’-[(5-methyl-2-furyl)methylene]-2-furohydrazide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, a furan ring, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N’-[(5-methyl-2-furyl)methylene]-2-furohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, followed by bromination and nitration to introduce the bromo and nitro substituents.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Hydrazide Formation: The hydrazide linkage is formed by the reaction of the furan aldehyde with hydrazine.
Final Coupling: The final step involves coupling the pyrazole and furan derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furanones.
Reduction: Reduction of the nitro group results in the formation of an amino derivative.
Substitution: Substitution of the bromine atom can yield various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N’-[(5-methyl-2-furyl)methylene]-2-furohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a pyrazole ring with nitro substituents and has applications in materials science.
3-Bromo-1H-pyrazol-5-amine: This compound is a simpler pyrazole derivative with a bromine substituent and is used as an intermediate in organic synthesis.
Uniqueness
5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N’-[(5-methyl-2-furyl)methylene]-2-furohydrazide is unique due to its combination of a pyrazole ring with both bromine and nitro substituents, a furan ring, and a hydrazide linkage. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C15H12BrN5O5 |
---|---|
Molecular Weight |
422.19g/mol |
IUPAC Name |
5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C15H12BrN5O5/c1-9-2-3-10(25-9)6-17-18-15(22)13-5-4-11(26-13)7-20-8-12(16)14(19-20)21(23)24/h2-6,8H,7H2,1H3,(H,18,22)/b17-6- |
InChI Key |
REYYASOMNNDUHA-FMQZQXMHSA-N |
SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Isomeric SMILES |
CC1=CC=C(O1)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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